![molecular formula C12H7ClN2O B14506791 8-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-93-7](/img/structure/B14506791.png)
8-Chlorooxepino[2,3-B]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 8-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the condensation of ortho-diamines with 1,2-dicarbonyl compounds . For example, the reaction of 2-chloroaniline with glyoxal can yield the desired quinoxaline derivative. Industrial production methods may involve the use of catalysts such as copper or cerium oxide nanoparticles to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
8-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide to form quinoxalinones.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival . The compound can form hydrogen bonds and other interactions with amino acid residues in the kinase active site, stabilizing the inhibitor-kinase complex and preventing substrate binding .
Comparaison Avec Des Composés Similaires
8-Chlorooxepino[2,3-B]quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure and diverse applications in pharmaceuticals and materials science.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity and potential use in cancer therapy.
Imidazo[1,5-a]quinoxaline: Exhibits unique electronic properties and applications in optoelectronic devices.
The uniqueness of this compound lies in its chloro substituent and oxepine ring, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Propriétés
Numéro CAS |
62911-93-7 |
|---|---|
Formule moléculaire |
C12H7ClN2O |
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
8-chlorooxepino[2,3-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)14-10-3-1-2-6-16-12(10)15-9/h1-7H |
Clé InChI |
AKIFSIGPEHTGKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=CC(=C3)Cl)N=C2OC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


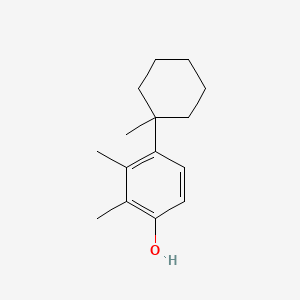

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
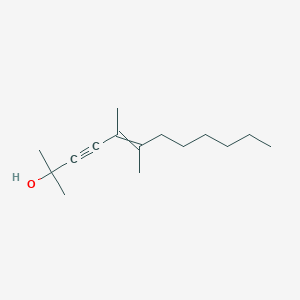
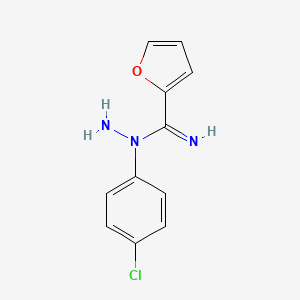
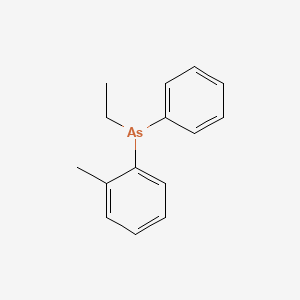
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
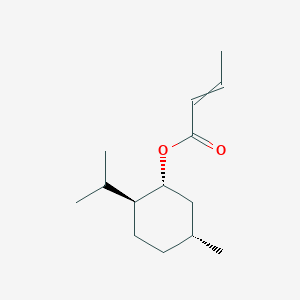
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
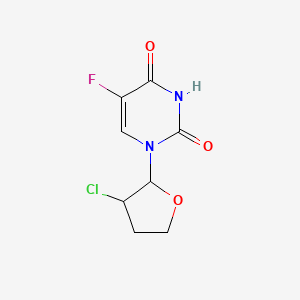
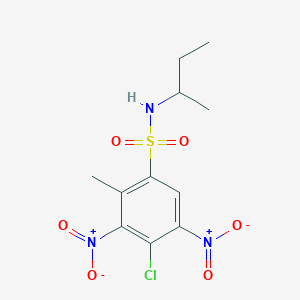
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
